molecular formula C6H9F2N3 B2682111 2-(Azidomethyl)-1,1-difluorocyclopentane CAS No. 1820619-51-9

2-(Azidomethyl)-1,1-difluorocyclopentane

Cat. No. B2682111
CAS RN: 1820619-51-9
M. Wt: 161.156
InChI Key: ZEPPXNQEVQIMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used .


Molecular Structure Analysis

This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s structure .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, possibly including mechanisms .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Mechanism of Action

This is typically used in the context of biological molecules to describe how a compound exerts its effects at the molecular level .

Safety and Hazards

This information is typically found in a compound’s Material Safety Data Sheet (MSDS), which includes information on toxicity, flammability, and proper handling and disposal procedures .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or theoretical studies .

properties

IUPAC Name

2-(azidomethyl)-1,1-difluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3/c7-6(8)3-1-2-5(6)4-10-11-9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPPXNQEVQIMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)-1,1-difluorocyclopentane

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